

Technical Guide: Validation of HPLC Method for 3-Methoxy-5-methylisoxazole Quantification

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Compound of Interest

Compound Name: 3-Methoxy-5-methylisoxazole

CAS No.: 16864-45-2

Cat. No.: B168367

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Executive Summary & Strategic Method Selection

Quantifying **3-Methoxy-5-methylisoxazole** (3-M-5-MI) is a critical quality attribute in the synthesis of sulfonamide antibiotics and specialized agrochemicals. While the isoxazole core suggests volatility suitable for Gas Chromatography (GC), the pharmaceutical industry's requirement for impurity profiling (detecting non-volatile precursors like 3-hydroxy-5-methylisoxazole) often mandates High-Performance Liquid Chromatography (HPLC).

This guide provides a comparative analysis of analytical techniques and details a robust, self-validating HPLC-UV protocol. The method focuses on resolving the target analyte from common synthesis byproducts (e.g., hydroxylamine residues, methyl acetoacetate derivatives) using a reverse-phase approach.

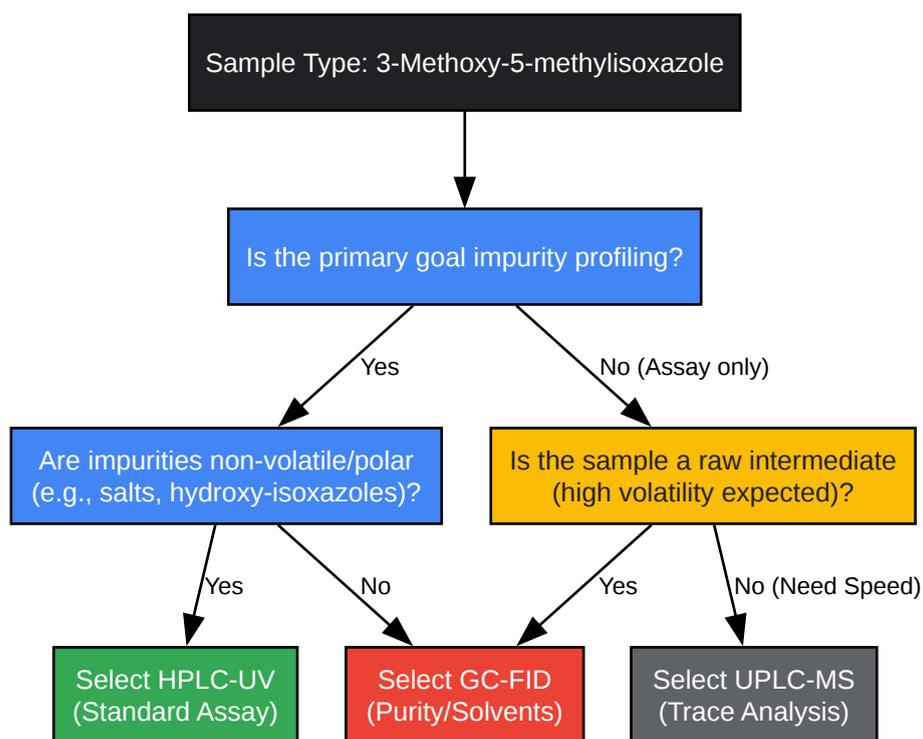
Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the primary analytical techniques for 3-M-5-MI based on sensitivity, throughput, and matrix compatibility.

Feature	HPLC-UV (Recommended)	GC-FID	UPLC-PDA
Primary Utility	Purity assay & impurity profiling (non-volatiles).	Residual solvent analysis & raw material assay.[1]	High-throughput screening (HTS).
Analyte Stability	High (Ambient temperature analysis).	Moderate (Risk of thermal degradation at >150°C).	High.
Selectivity	Excellent for polar precursors (e.g., 3-hydroxy variants).	Poor for polar/ionic impurities without derivatization.	Superior resolution per unit time.
LOD/LOQ	~0.1 µg/mL (at 220 nm).	~1.0 µg/mL (FID limits).	<0.05 µg/mL.
Cost/Run	Moderate (Solvent consumption).	Low (Gas carrier).	Moderate-High (Consumables).

Decision Logic for Method Selection

The following decision tree illustrates when to deploy HPLC versus GC for this specific isoxazole derivative.



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Figure 1: Analytical Method Selection Decision Tree.

Scientific Rationale & Method Development

To achieve a "self-validating" system, we must understand the physicochemical properties of 3-M-5-MI.

- **Chromophore:** The isoxazole ring provides UV absorption. While maximum absorption () is typically around 210–220 nm, the methoxy substituent stabilizes the ring, allowing detection up to 230 nm with reduced solvent cutoff interference.
- **Polarity:** The molecule is moderately polar. A C18 column provides sufficient retention (hydrophobic interaction with the methyl group) while maintaining peak symmetry.
- **pH Dependency:** The isoxazole nitrogen is weakly basic. Using an acidic mobile phase (pH ~3.0) suppresses ionization of acidic impurities (like 3-hydroxy-5-methylisoxazole) and prevents silanol interactions, ensuring sharp peaks.

Optimized HPLC Conditions

- Column: C18, 150 x 4.6 mm, 5 μ m (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Mode: Isocratic (70% A : 30% B). Note: Gradient may be required if late-eluting dimers are present.
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV at 225 nm.
- Column Temp: 30°C.
- Injection Volume: 10 μ L.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol follows the ICH Q2(R2) guidelines for "Validation of Analytical Procedures" [1].

Workflow Overview



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Figure 2: Step-wise Validation Workflow adhering to ICH Q2(R2) standards.

Step 1: Specificity (Forced Degradation)

Objective: Prove the method can measure 3-M-5-MI unequivocally in the presence of impurities. Protocol:

- Prepare a standard solution of 3-M-5-MI (0.5 mg/mL).

- Expose separate aliquots to:
 - Acid: 0.1 N HCl, 60°C, 1 hour.
 - Base: 0.1 N NaOH, 60°C, 1 hour.
 - Oxidation: 3% H₂O₂, Ambient, 1 hour.
- Inject un-stressed and stressed samples.
- Acceptance Criteria: Peak purity (using PDA detector) > 99.0%. Resolution () between analyte and nearest degradation peak > 1.5.

Step 2: Linearity

Objective: Verify response is proportional to concentration. Protocol:

- Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).
- Inject each level in triplicate.
- Acceptance Criteria: Correlation coefficient ()

Step 3: Accuracy (Recovery)

Objective: Ensure no matrix interference. Protocol:

- Spike a placebo matrix (if formulation) or solvent (if API) with known amounts of 3-M-5-MI at 80%, 100%, and 120% levels.
- Calculate % Recovery = (Observed Conc. / Theoretical Conc.) × 100.
- Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[\[3\]](#)[\[4\]](#)

Step 4: Precision (Repeatability & Intermediate)

Objective: Assess method consistency. Protocol:

- Repeatability: 6 injections of the 100% standard.
- Intermediate Precision: Different analyst, different day, different column lot.
- Acceptance Criteria: %RSD of peak areas

(Repeatability) and

(Intermediate).

Step 5: Robustness

Objective: Verify reliability under small parameter changes. Protocol: Inject standard under the following altered conditions:

- Flow rate: ± 0.1 mL/min.
- Column Temp: $\pm 5^{\circ}\text{C}$.
- Wavelength: ± 2 nm.
- Acceptance Criteria: System suitability parameters (Tailing factor < 2.0 , Theoretical plates > 2000) must remain within limits.

Data Presentation & Reporting

When publishing or reporting your validation, summarize the critical quality attributes (CQA) as shown below.

Validation Parameter	Acceptance Criteria	Typical Result (3-M-5-MI)	Status
Specificity	No interference at	Peak Purity > 99.9%	Pass
Linearity ()		0.9998	Pass
Accuracy (Recovery)	98.0% – 102.0%	99.4%	Pass
Precision (%RSD)		0.45%	Pass
LOD	S/N > 3:1	0.05 µg/mL	-
LOQ	S/N > 10:1	0.15 µg/mL	-

References

- International Council for Harmonisation (ICH).^{[3][5][6][7]} Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Harmonised Guideline. 2023.^[7] [\[Link\]](#)
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